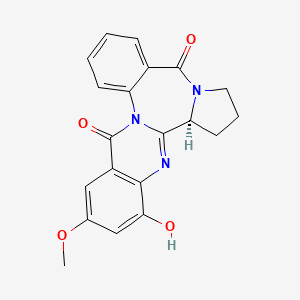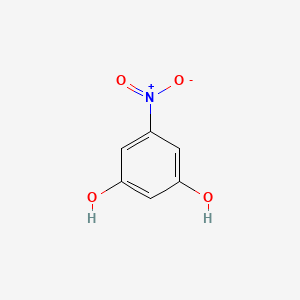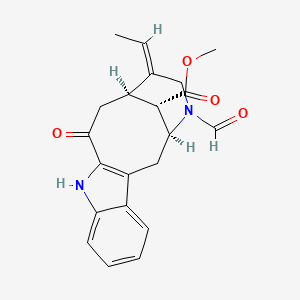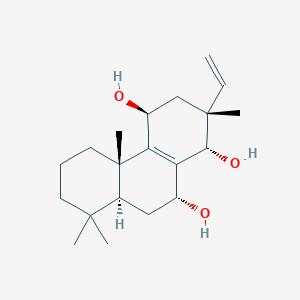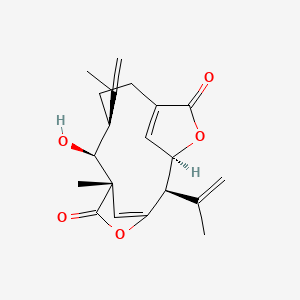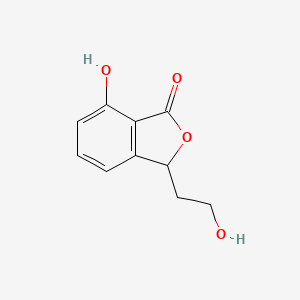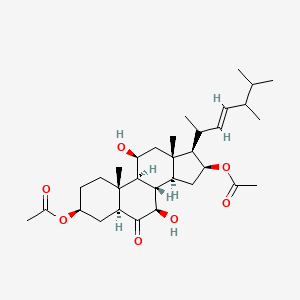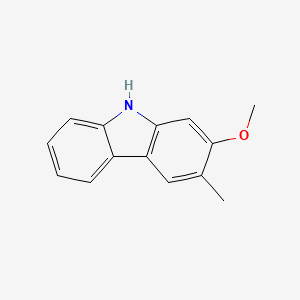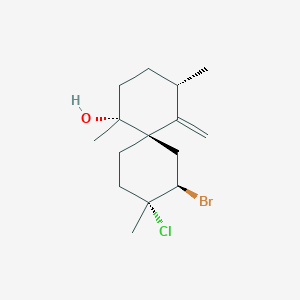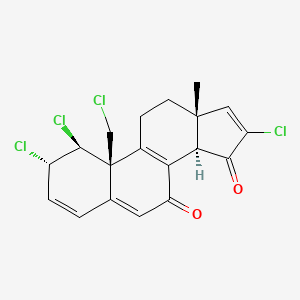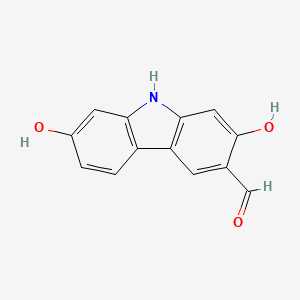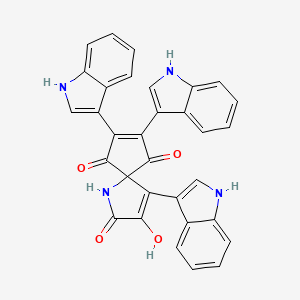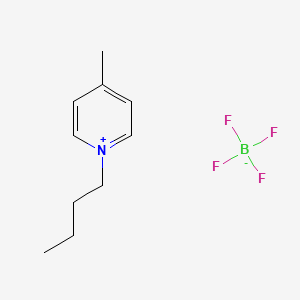
1-Butyl-4-methylpyridinium tetrafluoroborate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-butyl-4-methylpyridinium tetrafluoroborate involves the quaternization of 4-methylpyridine with butyl bromide, followed by an anion exchange reaction to introduce the tetrafluoroborate anion. This process is typical for the synthesis of ionic liquids, where the choice of anion can significantly affect the properties of the final compound.
Molecular Structure Analysis
The molecular structure of 1-butyl-4-methylpyridinium tetrafluoroborate is characterized by the presence of a pyridinium cation with a butyl and a methyl group attached to the nitrogen atom. The tetrafluoroborate anion acts as a counterion, balancing the charge of the cation. The structure has been studied using density functional theory (DFT) calculations and molecular dynamic simulations, revealing that the stability and properties of the ion pairs are influenced by electrostatic attractions and hydrogen bond interactions (Sun et al., 2010).
Wissenschaftliche Forschungsanwendungen
Thermophysical Properties
1-Butyl-4-methylpyridinium tetrafluoroborate has been extensively studied for its thermophysical properties. Research conducted by Bandrés et al. (2009) focused on the measurement of its density, speed of sound, refractive index, kinematic viscosity, surface tension, and thermal properties across a wide temperature range. Their findings are vital for understanding the behavior of this compound and its potential as a new solvent (Bandrés et al., 2009).
Applications in Energy Storage
Diaw et al. (2005) explored the use of 1-Butyl-4-methylpyridinium tetrafluoroborate in energy storage, specifically in lithium batteries. They mixed it with organic solvents and a lithium salt, highlighting its potential in batteries or supercapacitors (Diaw et al., 2005).
Ionic Conductivity
A study by Bandrés et al. (2010) provided valuable insights into the ionic conductivity of 1-Butyl-4-methylpyridinium tetrafluoroborate. They reported conductivity data as a function of temperature, contributing to the understanding of its transport properties (Bandrés et al., 2010).
Aggregation Behavior in Aqueous Solutions
The aggregation behavior of 1-Butyl-4-methylpyridinium tetrafluoroborate in aqueous solutions was characterized by Bandrés et al. (2009). They analyzed its critical aggregation concentration and the Gibbs energy of aggregation, providing crucial data for its applications in aqueous systems (Bandrés et al., 2009).
Quantum Chemical Studies
Anantharaj and Banerjee (2011) conducted quantum chemical studies on the interaction of thiophene and pyridine with 1-Butyl-4-methylpyridinium tetrafluoroborate. Their research helps understand the CH-π interactions and the behavior of ionic liquids in various chemical processes (Anantharaj & Banerjee, 2011).
Corrosion Inhibition
Scendo and Uznanska (2011) investigated the effectiveness of 1-Butyl-4-methylpyridinium tetrafluoroborate as a corrosion inhibitor for copper. They found that its efficiency increases with concentration, making it a potential inhibitor in various industrial applications (Scendo & Uznanska, 2011).
Electrochemical Interface Studies
Siinor et al. (2012) examined the electrochemical interface of 1-Butyl-4-methylpyridinium tetrafluoroborate and its impact on electrical double-layer formation, revealing its potential in electrochemical applications (Siinor et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Given its unique properties and potential applications, 1-Butyl-4-methylpyridinium tetrafluoroborate could be further explored in the field of energy storage, particularly in the development of high-performance EDLCs . It could also find use in other areas such as sensor development and materials science .
Eigenschaften
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYYHYJMCAKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049275 | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylpyridinium tetrafluoroborate | |
CAS RN |
343952-33-0 | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)
